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Compound of Interest

Compound Name: ZM241385

Cat. No.: B1684409

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of ZM241385,
a potent and selective antagonist of the adenosine A2A receptor. The information herein is
intended to support research and drug development efforts by providing detailed data on its
binding affinities and functional activities, along with the experimental protocols used for their
determination.

Introduction

ZM241385, with the chemical name 4-(2-[7-amino-2-(2-furyl)[1][2][3]triazolo[2,3-a][1][4]
[5]triazin-5-ylamino]ethyl)phenol, is a non-xanthine derivative widely utilized as a
pharmacological tool to study the physiological and pathophysiological roles of the adenosine
A2A receptor (A2AR). Its high affinity and selectivity for the A2AR over other adenosine
receptor subtypes make it an invaluable ligand for in vitro and in vivo studies. This guide
summarizes the key quantitative data, details the experimental methodologies, and visualizes
the relevant biological and experimental pathways.

Quantitative Selectivity Profile

The selectivity of ZM241385 is primarily defined by its differential binding affinity and functional
antagonism at the four adenosine receptor subtypes: A1, A2A, A2B, and A3. The following
tables summarize the quantitative data from various studies.
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Table 1: Binding Affinity of ZM241385 at Human
Adenosine Receptors

Receptor . Lo
Preparation Radioligand Ki (nM) Reference
Subtype
A2A HEK-293 cells [3H]-ZM241385 0.8 [4][6]
Al CHO cells [*H]-DPCPX 255 [4]
A2B CHO cells [3H]-DPX 50 [4]
A3 HEK-293 cells 125|-AB-MECA >10,000 [4]

Table 2: Binding Affinity of ZM241385 at Rat Adenosine

Receptors
Receptor . ..

Preparation Radioligand plCso Ki (nM) Reference
Subtype

Rat Striatum [3H]-
A2A - 0.35
Membranes CGS21680

Rat Cerebral

Al Cortex [BH]-R-PIA 5.69 ~2042
Membranes
Cloned Rat
125|_AB_
A3 A3 in CHO 3.82 ~151356
MECA
cells

Note: pICso is the negative logarithm of the half maximal inhibitory concentration. Ki values are
calculated from ICso values and provide a measure of binding affinity.

Table 3: Functional Antagonist Activity of ZM241385

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b1684409?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/12114502/
https://www.ncbi.nlm.nih.gov/books/NBK549462/
https://pubmed.ncbi.nlm.nih.gov/12114502/
https://pubmed.ncbi.nlm.nih.gov/12114502/
https://pubmed.ncbi.nlm.nih.gov/12114502/
https://www.benchchem.com/product/b1684409?utm_src=pdf-body
https://www.benchchem.com/product/b1684409?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory
- Check Availability & Pricing

Receptor TissuelCell . pA2 | ICso
) Agonist Assay Reference
Subtype Preparation (nM)
Guinea-pig
A2A Langendorff CGS21680 Vasodilation 9.02 (pA2)
heart
Guinea-pig ) ]
A2B Adenosine Relaxation 7.06 (pA2)
aorta
Guinea-pig )
Al ) 2-CADO Bradycardia 5.95 (pA2)
atria
G protein-
A2A ) - CAMP assay 54 (1Cso0) [6]
mediated

Note: The pAz value is a measure of the potency of an antagonist. A higher pAz value indicates

greater potency.

Signaling Pathways
Adenosine A2A Receptor Signaling

The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to
the Gs alpha subunit. Upon agonist binding, Gs activates adenylyl cyclase, which in turn
catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular
CAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates
various downstream targets, including the cCAMP response element-binding protein (CREB),
which modulates gene transcription. ZM241385, as a competitive antagonist, blocks the
binding of agonists to the A2A receptor, thereby inhibiting this signaling cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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